Methyl picolinoylvalinate
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Overview
Description
Methyl picolinoylvalinate is an organic compound with the molecular formula C12H16N2O3 It is a derivative of valine, an essential amino acid, and picolinic acid, a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl picolinoylvalinate typically involves the esterification of picolinic acid with valine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted at room temperature to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl picolinoylvalinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl picolinoylvalinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of methyl picolinoylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl picolinate: A simpler ester derivative of picolinic acid.
Valine methyl ester: An ester derivative of valine.
Picolinoylvaline: A non-methylated version of methyl picolinoylvalinate
Uniqueness
This compound is unique due to its combined structural features of both valine and picolinic acid, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
methyl 3-methyl-2-(pyridine-2-carbonylamino)butanoate |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)10(12(16)17-3)14-11(15)9-6-4-5-7-13-9/h4-8,10H,1-3H3,(H,14,15) |
InChI Key |
HFRFHRYSHSJEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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